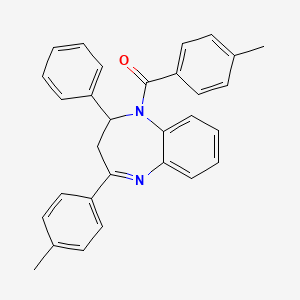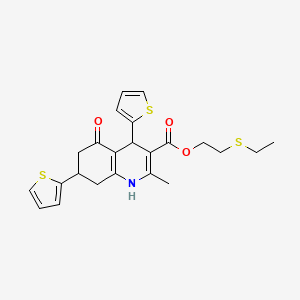![molecular formula C19H18N4O2 B11636948 N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1H-pyrazol-1-ylmethyl)benzohydrazide](/img/structure/B11636948.png)
N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1H-pyrazol-1-ylmethyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-3-[(1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-3-[(1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. One common method involves the reaction of 2-methoxybenzaldehyde with 3-(1H-pyrazol-1-yl)methylbenzohydrazide in the presence of a catalytic amount of concentrated hydrochloric acid in anhydrous ethanol under reflux conditions . This reaction yields the desired hydrazone compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-3-[(1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-3-[(1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmaceuticals: The compound is explored for its role in drug design and development, particularly as a lead compound for new therapeutic agents.
Material Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-3-[(1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS), which play crucial roles in inflammation and oxidative stress . By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators and reactive oxygen species (ROS), thereby exerting its anti-inflammatory and antioxidant effects.
類似化合物との比較
Similar Compounds
- N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-3-[(1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE
- N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-3-[(1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]-3-[(1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE
Uniqueness
N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-3-[(1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 2-position of the phenyl ring enhances its electron-donating ability, which can influence its reactivity and interaction with biological targets.
特性
分子式 |
C19H18N4O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(pyrazol-1-ylmethyl)benzamide |
InChI |
InChI=1S/C19H18N4O2/c1-25-18-9-3-2-7-17(18)13-20-22-19(24)16-8-4-6-15(12-16)14-23-11-5-10-21-23/h2-13H,14H2,1H3,(H,22,24)/b20-13+ |
InChIキー |
NRHPVHKBXMBZLU-DEDYPNTBSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC(=C2)CN3C=CC=N3 |
正規SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC=CC(=C2)CN3C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(1H-benzotriazol-1-yl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B11636885.png)
![2-hexyl-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11636886.png)
![2-Tert-butyl-2-methyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B11636892.png)
![ethyl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636896.png)
![1-{3-[(2,6,8-Trimethylquinolin-4-yl)amino]phenyl}ethanone](/img/structure/B11636899.png)


![3-{[4-(propan-2-yloxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B11636912.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide](/img/structure/B11636916.png)
![2-Methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-7-phenyl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11636928.png)

